Unithiol

Overview

Description

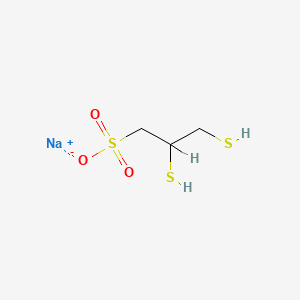

Unithiol, also known as 2,3-dimercaptopropane-1-sulfonic acid, is a chelating agent primarily used for the treatment of heavy metal poisoning. It was first synthesized in 1956 by Petrunkin in Kiev and became available in the former Soviet Union by 1958. This compound is known for its ability to form stable complexes with various heavy metals, making it an effective antidote for poisoning by metals such as arsenic and mercury .

Preparation Methods

Synthetic Routes and Reaction Conditions: Unithiol can be synthesized through several methods, including traditional chemical synthesis and more recent “green” synthesis approaches. One traditional method involves the reaction of 2,3-dimercaptopropanol with sodium sulfite under controlled conditions. The reaction typically requires a temperature of around 60°C and a pH of 7-8 to ensure the stability of the thiol groups .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the final product’s quality. The reaction mixture is typically subjected to purification steps, including crystallization and filtration, to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Unithiol undergoes various chemical reactions, including oxidation, reduction, and substitution. The thiol groups in this compound are particularly reactive and can form disulfide bonds under oxidative conditions. Additionally, this compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out in aqueous solutions at room temperature.

Reduction: Reducing agents such as sodium borohydride can be used to reduce disulfide bonds back to thiol groups.

Major Products: The major products formed from these reactions include disulfides, reduced thiol compounds, and various substituted derivatives of this compound .

Scientific Research Applications

Unithiol has a wide range of scientific research applications across various fields:

Mechanism of Action

Unithiol exerts its effects primarily through its ability to chelate heavy metals. The thiol groups in this compound bind to metal ions, forming stable complexes that are excreted from the body through urine. This process prevents the metals from interacting with biological molecules and causing toxicity . This compound also exhibits antioxidant properties by scavenging free radicals and inhibiting oxidative stress.

Comparison with Similar Compounds

- Dimercaprol (British Anti-Lewisite)

- Succimer (Dimercaptosuccinic acid)

- Penicillamine

Unithiol’s unique properties and broad range of applications make it a valuable compound in both scientific research and clinical practice.

Biological Activity

Unithiol, also known as 2,3-dimercaptopropanesulfonate (DMPS), is a thiol-containing compound primarily recognized for its role as a chelating agent in the treatment of heavy metal poisoning. Recent research has expanded its therapeutic potential beyond traditional applications, revealing significant biological activities that may benefit various clinical scenarios. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in treating specific conditions, and pharmacokinetic properties.

This compound's biological activity is largely attributed to its ability to form complexes with metal ions, thereby facilitating their excretion from the body. This chelation mechanism is crucial in cases of heavy metal toxicity. However, this compound has also been identified as a competitive inhibitor of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance.

Inhibition of Metallo-β-Lactamases

A pivotal study demonstrated that this compound effectively inhibits MBLs such as NDM-1 and VIM-2, which are responsible for the hydrolysis of β-lactam antibiotics. The study utilized both experimental and theoretical approaches to elucidate the binding interactions between this compound and these enzymes. Key findings include:

- Inhibition Constant : The inhibition constant () for this compound against NDM-1 was found to be , indicating a potent inhibitory effect comparable to established inhibitors like D-captopril .

- Competitive Mechanism : this compound competes with the substrate for binding to the active site of MBLs, effectively protecting antibiotics like imipenem from degradation .

1. Heavy Metal Poisoning

This compound is widely used in clinical settings as an antidote for heavy metal poisoning, particularly arsenic and mercury. Its efficacy in this regard stems from its strong chelating properties, which facilitate the removal of toxic metals from biological systems.

2. Snakebite Envenomation

Recent trials have explored the repurposing of this compound for treating snakebite envenomation. A phase I clinical trial (TRUE-1) assessed its safety and pharmacokinetics in healthy adults. Key outcomes included:

- Safety Profile : this compound demonstrated a favorable safety profile with minimal adverse effects reported during dose escalation .

- Pharmacokinetics : The study revealed rapid absorption and metabolism of this compound, with a half-life ranging from 9.1 hours after oral administration to approximately 20 hours for total this compound .

| Study | Participants | Dose | Main Findings |

|---|---|---|---|

| Maiorino 1991 | 10 male volunteers | 300 mg oral | Cmax: 11.9 µM, Tmax: 3.7 hours |

| Hurlbut 1994 | 5 volunteers | 3 mg/kg IV | Rapid transformation to disulfide forms; elimination half-life: 1.8 hours for parent drug |

| TRUE-1 Trial | 64 healthy adults | Ascending doses | Favorable safety profile; pharmacokinetic analysis ongoing |

Research Findings and Case Studies

Research has highlighted this compound's potential beyond chelation therapy:

- Antimicrobial Activity : this compound has shown synergistic effects when combined with β-lactam antibiotics against resistant bacterial strains .

- Liver Protection : Studies indicate that this compound may exert protective effects on the liver under conditions of mechanical injury combined with metal poisoning .

Properties

IUPAC Name |

sodium;2,3-bis(sulfanyl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGPAWQCCGEWTJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)[O-])S)S.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

74-61-3 (parent cpd) | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40958410 | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid sodium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4076-02-2, 37260-06-3 | |

| Record name | Unithiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2,3-dimercaptopropanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690VN2L7TK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.